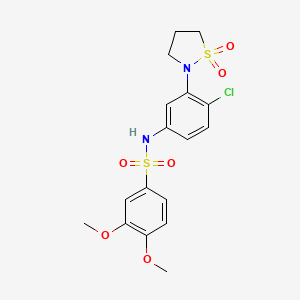

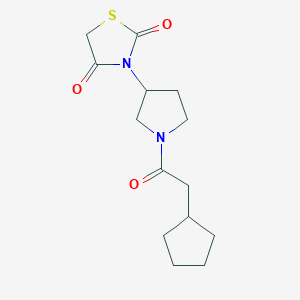

![molecular formula C28H25N5O4S B2961691 N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024131-37-0](/img/structure/B2961691.png)

N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

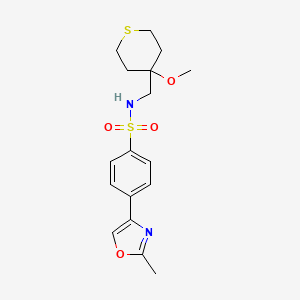

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinazolinone ring, a benzyl group, a methoxyaniline group, a sulfanyl group, and an acetamide group.Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the imidazole ring can participate in various reactions due to its aromaticity and the presence of nitrogen atoms . The sulfanyl group could potentially undergo oxidation or substitution reactions.Aplicaciones Científicas De Investigación

Hypercholesterolemia Treatment

Compounds similar to F6548-3968 have been studied for their potential as hepatoselective HMG-CoA reductase inhibitors . This enzyme plays a crucial role in cholesterol synthesis, and its inhibition is a key target for hypercholesterolemia treatment. The structural similarity suggests that F6548-3968 could be explored for its efficacy in lowering cholesterol levels, potentially offering a new avenue for treating conditions related to high cholesterol.

Antioxidant Properties

Imidazole derivatives, which share a core structure with F6548-3968, have demonstrated a range of biological activities including antioxidant properties . Antioxidants are vital in combating oxidative stress, which is implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Research into the antioxidant capacity of F6548-3968 could lead to its application in preventing or treating these conditions.

Anti-Inflammatory Activity

The imidazole ring found in F6548-3968 is known to exhibit anti-inflammatory effects . Inflammation is a biological response to harmful stimuli and is a component of many chronic diseases. Investigating F6548-3968’s anti-inflammatory activity could contribute to the development of new anti-inflammatory drugs, potentially with fewer side effects than current medications.

Antitumor and Cytotoxic Activity

Thiazole and imidazole compounds have been reported to show antitumor and cytotoxic activity . Given the structural features of F6548-3968, it could be a candidate for the development of new anticancer agents. Its potential cytotoxicity against tumor cells could be a significant step forward in cancer therapy.

Infectious Disease Treatment

Imidazole-containing compounds like F6548-3968 have been used to treat infectious diseases due to their antimicrobial properties . Exploring the efficacy of F6548-3968 against various pathogens could lead to new treatments for bacterial, viral, or fungal infections.

SARS-CoV-2 Inhibition

A compound closely related to F6548-3968, identified as F6548-1613, has shown promise as an inhibitor of the 3CLpro enzyme of SARS-CoV-2 . This suggests that F6548-3968 could also be investigated for its potential to inhibit SARS-CoV-2 replication, contributing to the fight against COVID-19 and related coronaviruses.

Mecanismo De Acción

The mechanism of action would depend on the intended use of the compound. Many imidazole derivatives show diverse biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O4S/c1-37-20-11-7-10-19(14-20)30-25(35)17-38-28-32-22-13-6-5-12-21(22)26-31-23(27(36)33(26)28)15-24(34)29-16-18-8-3-2-4-9-18/h2-14,23H,15-17H2,1H3,(H,29,34)(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWYOODVAPSSLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

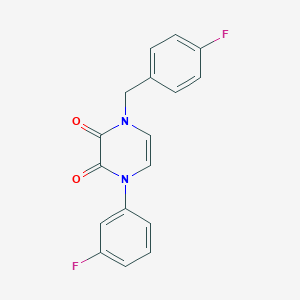

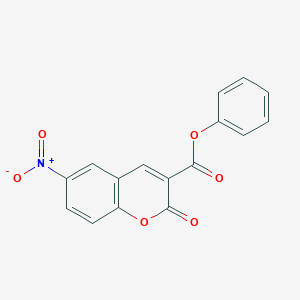

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961609.png)

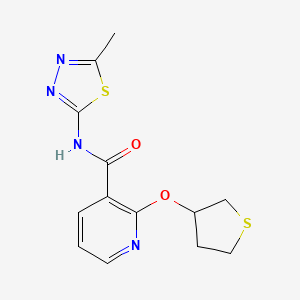

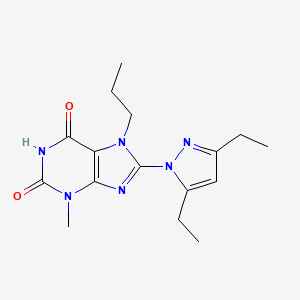

![9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2961611.png)

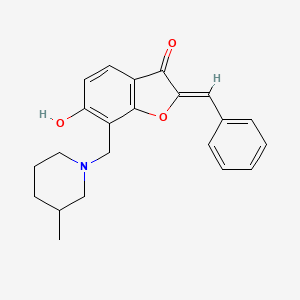

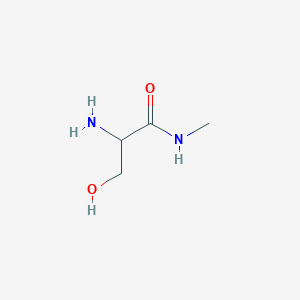

![1-(4-bromophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2961616.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2961623.png)